![molecular formula C15H14N2O3 B2668980 7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one CAS No. 902572-92-3](/img/structure/B2668980.png)
7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one, also known as JAK inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The JAK inhibitor is a small molecule that targets the Janus kinase (JAK) family of enzymes, which play a critical role in various cellular processes, including immune response and inflammation.
Scientific Research Applications
Synthesis and Chemical Reactivity
7-Hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one serves as a core structure for various chemical syntheses and reactions. The compound is a precursor in the synthesis of 7-substituted derivatives by reacting with nucleophiles under both acidic and basic conditions. This reactivity opens avenues for creating a wide range of compounds, including active methylene compounds, aromatics, alcohols, and more, demonstrating its versatility in synthetic organic chemistry (Goto et al., 1991).
Structural and Molecular Studies
The structure of compounds related to this compound has been detailed through X-ray crystallography and other analytical techniques, offering insights into their molecular conformations and stability. These studies are essential for understanding the molecular basis of their reactivity and potential applications in materials science and drug design (Mohammat et al., 2008).
Biological Activities
The exploration of biological activities of derivatives of this compound contributes significantly to medicinal chemistry. These compounds have been synthesized and evaluated for their potential inhibitory activities against various cancer cell lines, indicating their promise as leads for developing new therapeutic agents (孙广龙 et al., 2014).
Material Science Applications
In material science, the electronic and photovoltaic properties of related pyridine derivatives have been investigated, revealing their potential for use in electronic devices and solar cells. These studies suggest that the chemical framework of this compound can lead to materials with valuable electronic properties (El-Menyawy et al., 2019).
Theoretical and Computational Chemistry
The compound and its derivatives have been subjects of theoretical and computational studies, including density functional theory (DFT) and Hartree-Fock calculations. These studies provide deep insights into their electronic structures, reactivity, and potential applications in designing molecules with specific properties (Gumus et al., 2018).
properties
IUPAC Name |
7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15(17)19/h2-8,15,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABJEMQLIHBZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)
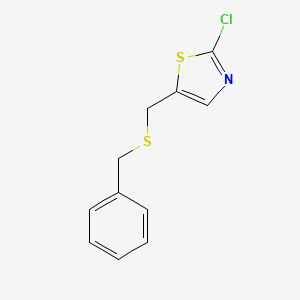
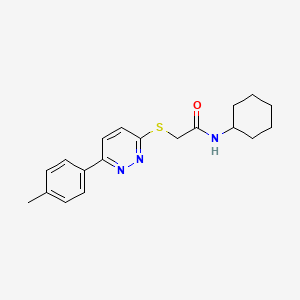
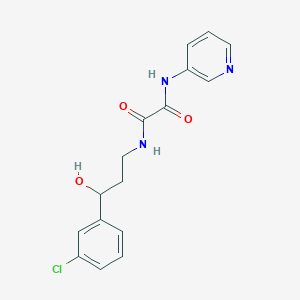
![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)
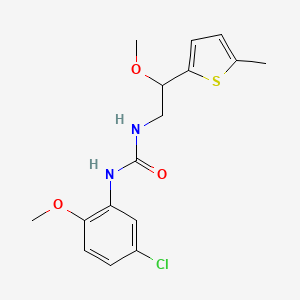
![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)
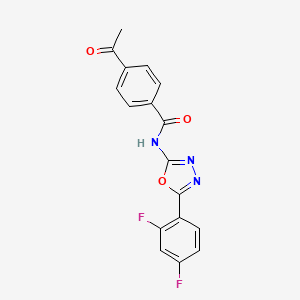
![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)
![{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol](/img/structure/B2668913.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)
![6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2668917.png)
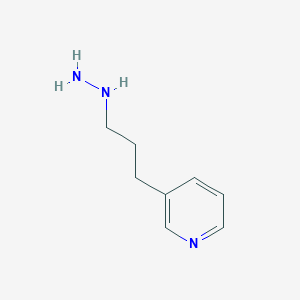
![Thieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2668920.png)